(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyldihydrofuran-2(3H)-one
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Overview
Description
(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is a complex organic compound with a unique structure that includes a furan ring substituted with fluorine, hydroxyl, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of a suitable furan derivative, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced under specific conditions to yield dihydrofuran derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5R)-5-(Hydroxymethyl)dihydro-2,2,3,4(3H)-furantetrol
- (2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate
Uniqueness
The presence of the fluorine atom in (3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable target for research and development.
Properties
Molecular Formula |
C6H9FO4 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4+,6+/m1/s1 |
InChI Key |
VNCJYMKHJWVTPK-IWGUZYHVSA-N |
Isomeric SMILES |
C[C@@]1([C@H]([C@H](OC1=O)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)F |
Origin of Product |
United States |
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